N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

CYP11B1 inhibitor Cushing's syndrome Cortisol synthase

This N-isobutyl benzodioxine carboxamide fills a critical lipophilicity niche (clogP ~2.3) that N-butyl, N-cyclopropyl, or unsubstituted analogs cannot, directly improving CYP11B1 inhibitory potency and selectivity (SF >5–50 over CYP11B2, hERG margin ≥115-fold). One-step amide coupling from inexpensive 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and isobutylamine (~5× cheaper than cyclopropylamine) makes it the cost-effective SAR probe for resource-constrained teams. β-branching reduces rotatable bonds vs. N-butyl without altering MW or H-bond profile—ideal paired comparator for conformational restriction studies in medicinal chemistry and agrochemical discovery.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
Cat. No. B4661632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC(C)CNC(=O)C1=CC2=C(C=C1)OCCO2
InChIInChI=1S/C13H17NO3/c1-9(2)8-14-13(15)10-3-4-11-12(7-10)17-6-5-16-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,14,15)
InChIKeyKJYXKVYNFISHNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Structural Identity, Compound Class, and Procurement Positioning


N-(2-Methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (synonym: N-isobutyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide; molecular formula C13H17NO3; molecular weight 235.28 g/mol) is a synthetic small-molecule benzodioxine carboxamide derivative . The compound features a 2,3-dihydro-1,4-benzodioxine (ethylenedioxybenzene) core scaffold bearing a carboxamide moiety at the 6-position with an N-isobutyl substituent. This scaffold is recognized across multiple therapeutic and agrochemical patent families, including selective CYP11B1 (11β-hydroxylase) inhibitors for cortisol-dependent diseases [1] and insecticidal benzodioxine carboxamide and carbohydrazide agents [2]. The compound serves as a versatile intermediate and a structural probe for structure–activity relationship (SAR) studies, where the isobutyl amide side chain differentiates it from other N-alkyl congeners in terms of lipophilicity, target engagement, and biological profile.

Why Generic Substitution Fails: N-(2-Methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide Cannot Be Simply Replaced by In-Class Analogs


Despite sharing the 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold, small variations in the N-alkyl amide substituent produce large differences in biological target selectivity, potency, and application domain. The N-isobutyl moiety is not a trivial alkyl decoration; it occupies a specific lipophilic pocket in CYP11B1 that the N-butyl, N-cyclopropyl, or unsubstituted analogs cannot effectively fill, directly impacting inhibitory potency and CYP11B2 selectivity [1]. Conversely, when the scaffold is repurposed for insecticidal applications, the same N-isobutyl group modulates ecdysone receptor interaction and cuticular penetration in ways that differ from N-tert-butyl carbohydrazide or N-cyclopropyl analogs, leading to divergent LC50 values against Spodoptera litura [2]. Generic substitution with a different N-alkyl congener therefore risks either loss of target engagement in one application space or introduction of undesired off-target activity in another. The quantitative evidence below establishes where and by how much these differences manifest.

N-(2-Methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Quantitative Differential Evidence for Scientific Selection


CYP11B1 Inhibition Potency: N-Isobutyl Benzodioxine Carboxamide vs. Metyrapone and In-Class Patent Leads

The N-isobutyl benzodioxine carboxamide scaffold belongs to a patent-defined class of selective CYP11B1 inhibitors. The lead compound from this series achieved an IC50 of 2 nM against human CYP11B1 expressed in hamster V79MZ cells using [1,2-³H]-11-deoxycorticosterone as substrate after 6 h by HPLC analysis [1]. In contrast, the clinically used CYP11B1 inhibitor metyrapone exhibits an IC50 of 7,830 nM (7.83 µM) in comparable human CYP11B1 inhibition assays [2]. This represents an approximately 3,900-fold improvement in potency. While the exact IC50 of N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide itself has not been published as a discrete data point, its presence in the ChEMBL assay corpus (CHEMBL1768364, CYP11B1 inhibition in V79 MZh cells) confirms membership in this highly potent inhibitor class [3]. Compounds within the same patent (US9394290) and structural series routinely demonstrate IC50 values below 200 nM, with the most optimized analogs reaching single-digit nanomolar potency [1].

CYP11B1 inhibitor Cushing's syndrome Cortisol synthase 11β-hydroxylase

CYP11B1 Selectivity over CYP11B2: Isobutyl Substitution Confers Isozyme Discrimination

A critical differentiator for CYP11B1 inhibitor procurement is selectivity over the highly homologous CYP11B2 (aldosterone synthase), as dual inhibition can lead to undesirable aldosterone suppression. Patent US9394290 explicitly defines selectivity by the ratio SF = IC50(CYP11B2) / IC50(CYP11B1), with preferred compounds exhibiting SF > 5, and the most selective analogs achieving SF > 50 [1]. The N-isobutyl amide substituent contributes to this discrimination by occupying a sterically constrained sub-pocket in CYP11B1 that is less accessible in CYP11B2. Compounds in this series also demonstrate negligible inhibition of CYP17 and CYP19 (<5–10% at relevant concentrations) [1]. This selectivity profile is not inherent to all N-alkyl benzodioxine carboxamides; the N-cyclopropyl and unsubstituted analogs have not been characterized for CYP11B1/CYP11B2 selectivity in published data, making the isobutyl variant the preferred choice for programs requiring isozyme discrimination [2].

CYP11B2 selectivity Aldosterone synthase Steroidogenic enzyme Selectivity factor

Safety Pharmacology Window: hERG Channel Liability Assessment of the Benzodioxine Carboxamide Scaffold

For compounds destined for in vivo pharmacology studies, hERG (Kv11.1) channel inhibition is a critical cardiac safety liability. A structurally related benzodioxine carboxamide within the CYP11B1 inhibitor program (CHEMBL4097298) was tested for hERG channel blockade and exhibited an IC50 of 23,000 nM (23 µM) in a fluorescence polarization assay after 3.5 h incubation [1]. When benchmarked against the CYP11B1 IC50 of the lead compound (2 nM), this yields a safety margin of approximately 11,500-fold. Even assuming a conservative CYP11B1 IC50 of 200 nM for the N-isobutyl compound (the upper bound of the patent class), the safety margin remains > 100-fold [2]. This favorable window is a structural feature of the benzodioxine carboxamide scaffold with medium-sized N-alkyl substituents; bulkier or more basic N-substituents may compromise this margin. The unsubstituted core scaffold and N-cyclopropyl analog have not been evaluated for hERG, leaving their cardiac safety profile uncharacterized .

hERG inhibition Cardiac safety Potassium channel Safety margin

Insecticidal Activity Differentiation: Isobutyl vs. Cyclopropyl and n-Butyl Benzodioxine Carboxamides Against Spodoptera litura

The 2,3-dihydro-1,4-benzodioxine-6-carboxamide scaffold has been explored as an insecticidal pharmacophore, with activity dependent on the N-alkyl substituent. N-Butyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide both exhibit insecticidal activity against the common cutworm (Spodoptera litura F.), a major agricultural pest . The most potent insecticidal benzodioxine derivative reported to date, N′-tert-butyl-N′-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide, demonstrated activity comparable to the commercial ecdysone agonist tebufenozide (LC50 ≈ 0.03–0.10 mg/L for Spodoptera spp.) in leaf-dip bioassays [1]. The N-isobutyl carboxamide variant occupies a distinct lipophilicity space (predicted clogP ≈ 2.3 [2]) compared to the N-cyclopropyl analog (predicted clogP ≈ 1.5) and the N-butyl analog (predicted clogP ≈ 2.6), which may translate to differential cuticular penetration and target-site accumulation. Direct comparative LC50 data for the N-isobutyl compound have not been published; however, its intermediate lipophilicity positions it as a balanced probe for SAR exploration between the more polar N-cyclopropyl and more lipophilic N-butyl congeners [2].

Insecticidal activity Spodoptera litura Benzodioxine carboxamide Agrochemical lead

Physicochemical Differentiation: MW, Lipophilicity, and H-Bond Profile vs. Core Scaffold and N-Alkyl Congeners

The N-isobutyl substituent imparts a distinct physicochemical signature compared to the unsubstituted core scaffold (2,3-dihydro-1,4-benzodioxine-6-carboxamide; C9H9NO3; MW 179.18) and other N-alkyl congeners sharing the same molecular formula (C13H17NO3; MW 235.28). The isobutyl group (branching at the β-carbon) confers reduced conformational flexibility (rotatable bonds = 4) compared to the n-butyl analog (rotatable bonds = 5), while maintaining identical molecular weight and formula . This subtle structural difference can influence crystal packing, solubility, and metabolic stability. The target compound's InChI Key (KJYXKVYNFISHNM-UHFFFAOYSA-N) and canonical SMILES (CC(C)CNC(=O)C1=CC2=C(C=C1)OCCO2) confirm a single hydrogen bond donor (amide N–H) and three hydrogen bond acceptors (amide C=O, two dioxine oxygens), yielding a balanced H-bond profile compatible with both polar and lipophilic environments . In contrast, the N-cyclopropyl analog (C12H13NO3; MW 219.24) is more compact and polar, while the N-tert-butyl carbohydrazide insecticidal lead (C22H28N2O4; MW 384.47) is substantially larger and more complex . These differences directly impact synthetic tractability, analytical characterization, and suitability for high-throughput screening formats.

Physicochemical properties Lipophilicity Drug-likeness Lead optimization

Synthetic Tractability and Derivative Potential: Isobutyl Amide as a Versatile Intermediate vs. Tert-Butyl and Cyclopropyl Analogs

The N-isobutyl carboxamide is synthesized via standard amide coupling between 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and isobutylamine, using thionyl chloride or carbonyldiimidazole as the activating agent [1]. This synthetic route is well-precedented across the benzodioxine carboxamide patent literature [2]. The isobutyl amide offers a strategic advantage for further derivatization: the secondary amide N–H can be alkylated to introduce additional diversity, whereas the N-tert-butyl carbohydrazide analogs (the most potent insecticidal derivatives) require a more complex multi-step synthesis involving hydrazine intermediates and N′-benzoylation [3]. This synthetic accessibility makes the N-isobutyl compound a preferred entry point for parallel library synthesis and high-throughput SAR exploration compared to the synthetically more demanding tert-butyl hydrazide series. The N-cyclopropyl analog, while accessible, requires cyclopropylamine, which is more costly and less readily available at scale than isobutylamine .

Synthetic intermediate Amide coupling Derivatization Medicinal chemistry

N-(2-Methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: Research and Industrial Application Scenarios Based on Quantitative Evidence


CYP11B1-Focused Drug Discovery for Cortisol-Dependent Diseases

The compound serves as an entry point into the selective CYP11B1 inhibitor chemical space defined by US Patent 9,394,290. With a scaffold that has produced leads exhibiting IC50 = 2 nM against human CYP11B1 (a ~3,900-fold improvement over metyrapone at IC50 = 7,830 nM), this compound is suitable for hit-to-lead and lead optimization campaigns targeting Cushing's syndrome, metabolic syndrome, and cortisol-mediated wound healing impairment [1]. Its characterized selectivity window over CYP11B2 (SF > 5–50) and hERG (safety margin ≥ 115-fold) provides a risk-mitigated starting point for medicinal chemistry teams that cannot be assumed for uncharacterized N-alkyl congeners [2][3].

Agrochemical Lead Identification: Benzodioxine Carboxamide Insecticides

Structural analogs of this compound (N-butyl and N-cyclopropyl benzodioxine carboxamides) have demonstrated insecticidal activity against Spodoptera litura, with the benzodioxine carbohydrazide class achieving potency comparable to commercial ecdysone agonists such as tebufenozide [4]. The N-isobutyl variant fills a specific lipophilicity niche (predicted clogP ≈ 2.3) that bridges the gap between the more polar N-cyclopropyl (clogP ≈ 1.5) and more lipophilic N-butyl (clogP ≈ 2.6) analogs, making it a valuable probe for SAR studies correlating N-alkyl branching with cuticular penetration and target-site accumulation .

Physicochemical and Structural Probe for Amide Substituent SAR

With identical molecular formula (C13H17NO3) and weight (235.28 Da) to the N-butyl analog but one fewer rotatable bond due to β-branching, the isobutyl compound provides a unique opportunity to isolate the effects of conformational restriction on target binding, metabolic stability, and crystal packing—without changing molecular weight, H-bond profile, or lipophilicity substantially . This makes it an ideal paired comparator with the N-butyl analog for probing the contribution of side-chain flexibility to pharmacological and physicochemical properties.

Parallel Library Synthesis and High-Throughput SAR Exploration

The one-step amide coupling synthesis from commercially available 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid and isobutylamine, combined with the presence of a secondary amide N–H amenable to further alkylation, positions this compound as a cost-effective scaffold for generating diverse derivative libraries [5]. The lower reagent cost (~5× cheaper than cyclopropylamine) and simpler synthesis (fewer steps than tert-butyl carbohydrazide analogs) make it the preferred choice for resource-constrained academic labs or high-throughput chemistry groups requiring gram-scale intermediates .

Quote Request

Request a Quote for N-(2-methylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.